molecular formula C16H11ClO3 B3038012 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one CAS No. 69322-23-2

3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one

Cat. No.: B3038012
CAS No.: 69322-23-2
M. Wt: 286.71 g/mol
InChI Key: LHUXQZIYLYLCEV-UHFFFAOYSA-N
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a 4-chlorophenyl group and an oxoethyl group attached to the benzofuran core. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one typically involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the benzofuran ring. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the benzofuran ring.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: Benzofuran derivatives, including this compound, have shown promise as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.

    Medicine: The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the industrial sector, benzofuran derivatives are used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Benzofuran-1(3H)-one: Lacks the 4-chlorophenyl and oxoethyl groups, resulting in different chemical and biological properties.

    4-Chlorobenzofuran: Contains a chlorophenyl group but lacks the oxoethyl group, leading to variations in reactivity and biological activity.

    2-(4-Chlorophenyl)benzofuran:

Uniqueness

The presence of both the 4-chlorophenyl and oxoethyl groups in 3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one imparts unique chemical properties and biological activities. These functional groups contribute to the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUXQZIYLYLCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601200522
Record name 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69322-23-2
Record name 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69322-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[2-(4-Chlorophenyl)-2-oxoethyl]-1(3H)-isobenzofuranone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601200522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one
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3-[2-(4-chlorophenyl)-2-oxoethyl]-2-benzofuran-1(3H)-one

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